molecular formula C15H13F3N4O2 B2616068 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1797015-45-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2616068
CAS No.: 1797015-45-2
M. Wt: 338.29
InChI Key: WQEFTSNEHIRVHV-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative characterized by a trifluoromethoxy-substituted aromatic ring connected to an ethyl-linked imidazo[1,2-b]pyrazole moiety. This structure combines a benzamide scaffold—a common pharmacophore in medicinal chemistry—with a bicyclic imidazopyrazole system, which may enhance target binding affinity or metabolic stability. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, likely influencing the compound’s electronic properties, lipophilicity, and resistance to oxidative metabolism .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-11(2-4-12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEFTSNEHIRVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2C=CN3C2=CC=N3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is C15H18F3N4OC_{15}H_{18}F_{3}N_{4}O, with a molecular weight of approximately 354.33 g/mol. The structure features an imidazole ring fused with a pyrazole, contributing to its biological activity.

Therapeutic Applications

  • Anticancer Activity
    • Research has indicated that derivatives of imidazo[1,2-b]pyrazole compounds can act as potent inhibitors of various kinases involved in cancer progression. For instance, studies have shown that related compounds can inhibit RET kinase activity, which is significant in certain types of cancer therapies .
  • Neurological Disorders
    • Compounds similar to this compound have been investigated for their effects on neuroreceptors. They exhibit potential as modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. This modulation may be beneficial in treating conditions like epilepsy and other neurological disorders .
  • Inflammation and Pain Management
    • The anti-inflammatory properties of imidazo[1,2-b]pyrazole derivatives have been explored, with some studies suggesting their utility in managing chronic pain and inflammatory diseases. Their mechanism may involve inhibition of specific signaling pathways associated with inflammation .

Case Studies and Research Findings

StudyFocusFindings
Study 1 RET Kinase InhibitionDemonstrated that certain benzamide derivatives effectively inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven cancers .
Study 2 NeuroprotectionInvestigated the neuroprotective effects of imidazo[1,2-b]pyrazole derivatives in animal models, showing promise in reducing seizure frequency and severity .
Study 3 Anti-inflammatory EffectsEvaluated the anti-inflammatory properties in vitro and in vivo, finding significant reductions in inflammatory markers .

Mechanism of Action

The mechanism of action for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Triazolopyridine-Containing Analogs

A compound from , 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide, replaces the imidazopyrazole with a triazolopyridine system. Key differences include:

  • Heterocycle: Triazolopyridine (a fused triazole-pyridine) vs. imidazopyrazole.
  • Linker : Both compounds use ethyl-like chains, but the analog’s cyclohexylethoxy introduces stereochemical complexity (S-configuration).

Imidazopyridazine-Based Analog

The compound 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide () features:

  • Heterocycle : Imidazo[1,2-b]pyridazine, which replaces pyrazole with pyridazine, increasing nitrogen content and basicity.
  • Linker: An ethynyl spacer (rigid, linear) vs.
  • Substituents : A trifluoromethyl (-CF₃) group on the benzamide ring, which is less polar than -OCF₃, and a methylpiperazine moiety that may improve solubility.

Pharmacological Implications

Target Affinity and Selectivity

  • The imidazopyrazole core in the target compound may favor interactions with purine-binding pockets in kinases or GPCRs, while triazolopyridine analogs () could exhibit distinct selectivity profiles due to their larger fused ring system .
  • The ethynyl linker in the imidazopyridazine analog () might enhance binding to targets requiring planar, rigid ligands, such as ATP-binding sites .

Pharmacokinetic Properties

  • Metabolic Stability : -OCF₃ is more resistant to oxidative metabolism than -CH₃ or -OCH₂Cyclohexyl (), which may extend half-life .
  • Solubility : The methylpiperazine group in ’s compound likely improves aqueous solubility via protonation at physiological pH .

Comparative Data Table

Parameter Target Compound Triazolopyridine Analog () Imidazopyridazine Analog ()
Core Structure Imidazo[1,2-b]pyrazole Triazolo[4,3-a]pyridine Imidazo[1,2-b]pyridazine
Key Substituent -OCF₃ -OCH₂Cyclohexyl (S-configuration) + -F -CF₃ + methylpiperazine
Linker Type Ethyl Ethoxy + ethyl Ethynyl
Estimated clogP ~3.5 ~4.2 (cyclohexyl effect) ~3.0 (piperazine mitigates lipophilicity)
Metabolic Stability High (due to -OCF₃) Moderate (susceptible to O-dealkylation) Moderate (CF₃ stable, piperazine labile)

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in pharmacological research, particularly due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H21N5O4\text{C}_{18}\text{H}_{21}\text{N}_5\text{O}_4

It features an imidazo[1,2-b]pyrazole moiety linked to a trifluoromethoxy benzamide group, which contributes to its unique biological properties.

Target Enzymes and Pathways

This compound has been studied for its interaction with various biological targets. Notably, it has shown inhibitory activity against several kinases involved in cancer progression, including BCR-ABL kinase. The compound's mechanism primarily involves:

  • Inhibition of Kinase Activity : It acts as a competitive inhibitor of BCR-ABL kinase, which is crucial in chronic myeloid leukemia (CML) treatment. The inhibition leads to reduced phosphorylation of downstream signaling proteins, ultimately hindering cancer cell proliferation .

Biological Activity

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity across various cell lines:

  • Cell Line Studies : In vitro studies have shown that the compound significantly inhibits the growth of several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The reported IC50 values for these cell lines are as follows:
Cell LineIC50 (µM)
MCF73.79
A54926
NCI-H46042.30

These values indicate a promising therapeutic potential against these types of cancers .

Anti-inflammatory Effects

Additionally, this compound has been evaluated for anti-inflammatory properties. It effectively reduces the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced models .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF7 Cell Line : A recent study demonstrated that treatment with the compound resulted in significant apoptosis in MCF7 cells, suggesting a mechanism involving programmed cell death induction .
  • In Vivo Models : Animal studies have indicated that administration of this compound led to tumor size reduction and improved survival rates in xenograft models .

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